molecular formula C7H11ClF3N B6199696 4-(2,2,2-trifluoroethylidene)piperidine hydrochloride CAS No. 2694734-01-3

4-(2,2,2-trifluoroethylidene)piperidine hydrochloride

Cat. No.: B6199696
CAS No.: 2694734-01-3
M. Wt: 201.62 g/mol
InChI Key: VEBQIWJGCRZHRK-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethylidene)piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trifluoroethylidene group attached to a piperidine ring, with the hydrochloride salt form enhancing its stability and solubility. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-trifluoroethylidene)piperidine hydrochloride typically involves the reaction of piperidine with a trifluoroethylidene precursor. One common method includes the use of trifluoroacetaldehyde and piperidine under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with hydrochloric acid added to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trifluoroethylidene group.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroethylidene group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In organic synthesis, 4-(2,2,2-trifluoroethylidene)piperidine hydrochloride serves as a versatile building block for the construction of more complex molecules. Its unique trifluoroethylidene group imparts distinct electronic and steric properties, making it valuable in the design of novel compounds.

Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals. Its structural features may contribute to the development of drugs targeting specific receptors or enzymes.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(2,2,2-trifluoroethylidene)piperidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethylidene group can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride
  • 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride
  • 4-(2,2,2-Trifluoromethyl)piperidine hydrochloride

Comparison: Compared to these similar compounds, 4-(2,2,2-trifluoroethylidene)piperidine hydrochloride is unique due to the presence of the ethylidene group, which provides distinct electronic properties. This difference can affect its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,2,2-trifluoroethylidene)piperidine hydrochloride involves the reaction of piperidine with 2,2,2-trifluoroacetaldehyde followed by hydrochloric acid treatment to yield the final product.", "Starting Materials": [ "Piperidine", "2,2,2-trifluoroacetaldehyde", "Hydrochloric acid" ], "Reaction": [ "Add 2,2,2-trifluoroacetaldehyde to piperidine in a reaction flask", "Stir the mixture at room temperature for several hours", "Add hydrochloric acid to the reaction mixture to obtain 4-(2,2,2-trifluoroethylidene)piperidine hydrochloride", "Isolate the product by filtration and wash with water" ] }

CAS No.

2694734-01-3

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

4-(2,2,2-trifluoroethylidene)piperidine;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-6-1-3-11-4-2-6;/h5,11H,1-4H2;1H

InChI Key

VEBQIWJGCRZHRK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CC(F)(F)F.Cl

Purity

95

Origin of Product

United States

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